molecular formula C14H13F2N5O2 B2845834 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 881470-96-8

7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2845834
CAS No.: 881470-96-8
M. Wt: 321.288
InChI Key: LCMKRSYKXUWEDC-UHFFFAOYSA-N
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Description

This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of this compound and similar ones have been proven using NMR spectroscopy and HPLC-MS spectrometry .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates . A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and HPLC-MS spectrometry . The structure of similar compounds has been established using these techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound and similar ones have been studied. For example, 6-Unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidines (R=H or Me) were synthesized via two pathways: deacylation of the corresponding 5-acetyl Biginelli-like precursors in KOH/H2O and reduction of the corresponding 1,2,4-triazolo [1,5-a]pyrimidines using LiAlH4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-[2-(Difluoromethoxy)phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine, is 466.232 .

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of triazolopyrimidines, which have been extensively studied for their diverse biological activities. A study by Gilava et al. (2020) focused on the synthesis of a series of triazolopyrimidines, including compounds with structural similarities to the specified chemical, using the Biginelli protocol. These compounds were characterized by IR, NMR, and mass spectroscopy, highlighting their potential in antimicrobial and antioxidant applications (Gilava, Patel, Ram, & Chauhan, 2020).

Biological Activity

The research on triazolopyrimidines has demonstrated their significant antimicrobial and antifungal properties. For instance, Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidines and evaluated their antibacterial and antifungal activity, indicating the potential of these compounds in developing new therapeutic agents (Chauhan & Ram, 2019).

Potential Applications in Drug Discovery

The structural features of triazolopyrimidines, including the compound , make them a valuable scaffold for the development of new drugs. Their ability to inhibit various biological targets suggests their potential in treating diseases that require modulation of microbial growth or oxidative stress.

Supramolecular Chemistry

In a study on pyrimidine derivatives, Fonari et al. (2004) explored their use as ligands in supramolecular assemblies, demonstrating the versatility of pyrimidine structures in forming hydrogen-bonded networks. This research underscores the potential of compounds like "7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" in materials science and nanotechnology applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Properties

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-2-4-9(5-3-8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMKRSYKXUWEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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